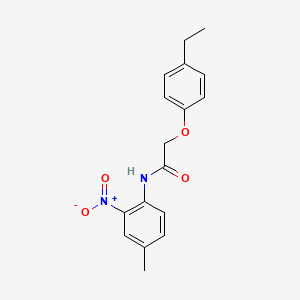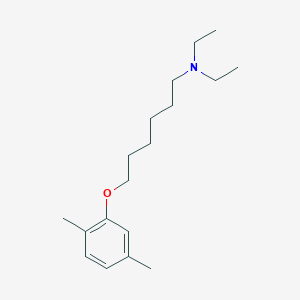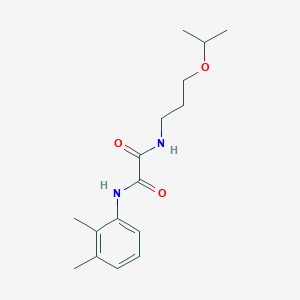
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as Methylparaben, is a widely used preservative in the cosmetic, pharmaceutical, and food industries. Its chemical formula is C15H15NO4, and it is a white crystalline powder. Methylparaben is a member of the paraben family, which includes other commonly used preservatives such as propylparaben and butylparaben.
作用機序
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden exerts its preservative effect by inhibiting the growth of microorganisms such as bacteria and fungi. It does so by disrupting the cell membrane and cell wall of these organisms, leading to their death. 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden is also known to have estrogenic activity, which means it can bind to estrogen receptors and mimic the effects of estrogen in the body.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden. One study found that 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden can disrupt the endocrine system by altering the expression of genes involved in estrogen signaling. Another study found that 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden can increase the proliferation of breast cancer cells in vitro. However, these findings are controversial, and more research is needed to fully understand the potential health effects of 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden.
実験室実験の利点と制限
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden is a widely used preservative in laboratory experiments due to its effectiveness and low cost. However, its estrogenic activity can interfere with certain assays, particularly those involving hormone receptors. Additionally, 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden can be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
将来の方向性
There is a need for further research on the potential health effects of 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden, particularly in light of its estrogenic activity. Future studies should investigate the mechanisms by which 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden exerts its estrogenic effects and evaluate its potential to disrupt the endocrine system. Additionally, alternative preservatives should be explored to replace 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden in the industries where it is commonly used.
合成法
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden can be synthesized by reacting 4-methyl-2-nitrophenol with 4-ethylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to form 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden.
科学的研究の応用
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden has been extensively used as a preservative in various industries, and its safety has been evaluated by regulatory agencies such as the FDA and the European Commission. However, recent studies have raised concerns about the potential health effects of parabens, including 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden. As a result, there has been increasing interest in studying the biological effects of 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden.
特性
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-13-5-7-14(8-6-13)23-11-17(20)18-15-9-4-12(2)10-16(15)19(21)22/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRXGUUSQNJYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-chlorobenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5003285.png)

![4,4'-{[2-(heptyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5003296.png)


![5-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5003323.png)
![6-nitro-N-[1-(2-phenylethyl)-4-piperidinyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5003330.png)
![3-[1-(3-bromo-4-methoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5003332.png)
![2-[4-(2-adamantyl)-1-piperazinyl]ethanol](/img/structure/B5003346.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5003356.png)
![N-({2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-1,2,3,4-tetrahydro-1-isoquinolinyl}methyl)cyclohexanecarboxamide](/img/structure/B5003364.png)
![1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5003366.png)